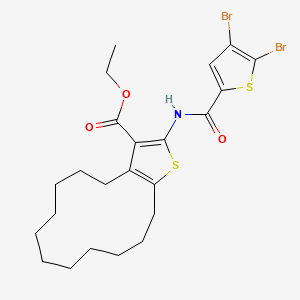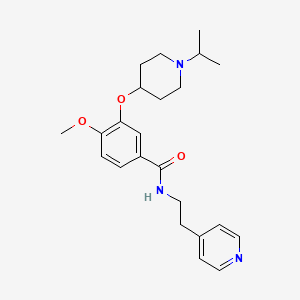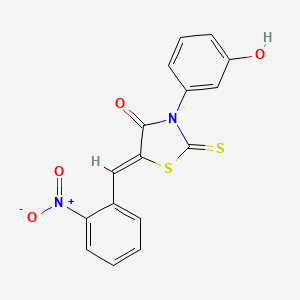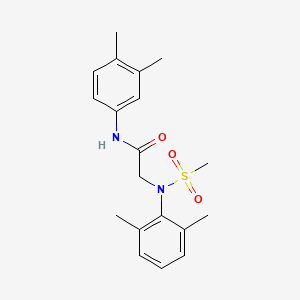
N/A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N/A” is a hypothetical chemical entity used for illustrative purposes in various scientific discussions. It does not correspond to any specific known chemical compound but serves as a placeholder for educational and theoretical analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “N/A” involves several synthetic routes, depending on the desired structure and functional groups. Common synthetic methods include:
Oxidation of Alkenes: This method involves the oxidation of alkenes to form aldehydes or ketones, which can then be further modified to obtain the desired compound.
Reduction of Nitro Compounds: Nitro compounds can be reduced to amines, which can then undergo various reactions to form the target compound.
Direct Nitrosation: This involves the direct introduction of a nitroso group into an aromatic ring, often using nitrosyl chloride.
Industrial Production Methods
Industrial production of “this compound” would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. Common industrial methods include:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to reduce nitro compounds to amines.
Oxidative Cleavage: Employing strong oxidizing agents like potassium permanganate or ozone to cleave alkenes and form the desired products.
Chemical Reactions Analysis
Types of Reactions
“N/A” undergoes various chemical reactions, including:
Oxidation: Conversion of primary alcohols to aldehydes and secondary alcohols to ketones.
Reduction: Reduction of nitro compounds to amines.
Substitution: Halogenation and nitration reactions on aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
The major products formed from these reactions depend on the starting materials and reaction conditions. For example, oxidation of primary alcohols yields aldehydes, while reduction of nitro compounds yields amines.
Scientific Research Applications
“N/A” has numerous applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Serves as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of “N/A” involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: “this compound” may inhibit enzymes by binding to their active sites, preventing substrate conversion.
Receptor Binding: It may act as an agonist or antagonist at receptor sites, modulating cellular responses.
Signal Transduction: “this compound” can influence signal transduction pathways, altering cellular functions and gene expression.
Properties
IUPAC Name |
ethyl 15-[(4,5-dibromothiophene-2-carbonyl)amino]-14-thiabicyclo[11.3.0]hexadeca-1(13),15-diene-16-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29Br2NO3S2/c1-2-29-23(28)19-15-12-10-8-6-4-3-5-7-9-11-13-17(15)31-22(19)26-21(27)18-14-16(24)20(25)30-18/h14H,2-13H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXILAYNDLLVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCCCCCCC2)NC(=O)C3=CC(=C(S3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Br2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B6054864.png)
![1-(3-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B6054879.png)
![N-(2,6-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1-piperidinecarboxamide](/img/structure/B6054882.png)
![Benzoicacid, 4-[[(4-phenoxyphenyl)sulfonyl]amino]-](/img/structure/B6054884.png)
![N-(2-ethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B6054887.png)

![2-{[(2-chlorophenyl)carbonyl]amino}-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6054899.png)

![2-[4-(4-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054904.png)

![3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6054927.png)


![N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B6054954.png)
